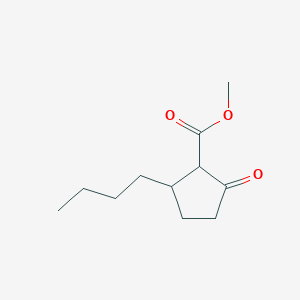![molecular formula C9H20GeSi B14412796 Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane CAS No. 80869-24-5](/img/structure/B14412796.png)
Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane is an organosilicon compound that features both silicon and germanium atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with trimethylgermyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures to handle the reactive intermediates and products.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of hydrides or other reduced forms of the compound.
Substitution: The silicon and germanium atoms can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or germoxides, while reduction could produce silanes or germyl hydrides.
Scientific Research Applications
Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon and organogermanium compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane exerts its effects involves interactions with various molecular targets. The silicon and germanium atoms can form stable bonds with other elements, facilitating the formation of complex structures. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: This compound is similar in structure but lacks the germanium atom. It is used in organic synthesis and as a precursor for other organosilicon compounds.
Trimethylgermylacetylene: Similar to Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane but without the silicon atom. It is used in the synthesis of organogermanium compounds.
Uniqueness
This compound is unique due to the presence of both silicon and germanium atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only silicon or germanium.
Properties
CAS No. |
80869-24-5 |
|---|---|
Molecular Formula |
C9H20GeSi |
Molecular Weight |
228.97 g/mol |
IUPAC Name |
trimethyl(3-trimethylgermylprop-2-ynyl)silane |
InChI |
InChI=1S/C9H20GeSi/c1-10(2,3)8-7-9-11(4,5)6/h9H2,1-6H3 |
InChI Key |
LFPQQNLXRRTORE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC#C[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





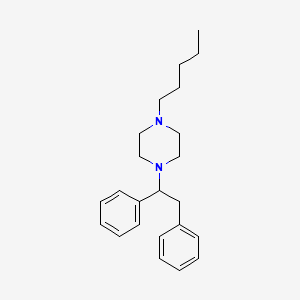
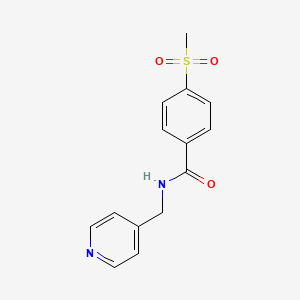
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)
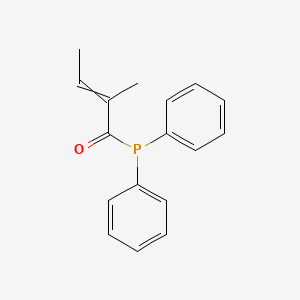
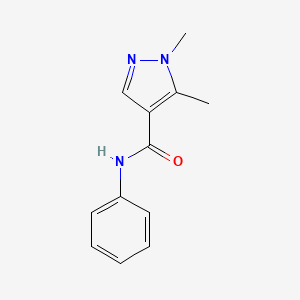
phosphanium chloride](/img/structure/B14412765.png)
![Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium](/img/structure/B14412772.png)
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
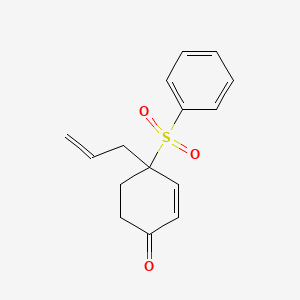
![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
